molecular formula C22H20N4O2 B7053926 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-propan-2-yloxypyridine-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-propan-2-yloxypyridine-3-carboxamide

Cat. No.: B7053926
M. Wt: 372.4 g/mol
InChI Key: OAGNZMQHLDPEIZ-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-propan-2-yloxypyridine-3-carboxamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-2-propan-2-yloxypyridine-3-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole ring is constructed through the cyclization of the diamine precursor . The pyridine carboxamide moiety is introduced via nucleophilic substitution reactions involving pyridine derivatives and appropriate carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, would be crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-propan-2-yloxypyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-2-propan-2-yloxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with enzymatic activities, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-propan-2-yloxypyridine-3-carboxamide is unique due to its combined benzimidazole and pyridine carboxamide structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-14(2)28-22-16(9-7-13-23-22)21(27)26-17-10-4-3-8-15(17)20-24-18-11-5-6-12-19(18)25-20/h3-14H,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGNZMQHLDPEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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